molecular formula C40H56O8 B13149892 [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate

[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate

Cat. No.: B13149892
M. Wt: 664.9 g/mol
InChI Key: ZVYAZNNHKHMFQM-UHFFFAOYSA-N
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Description

[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexoxycyclohexanecarbonyl group and a prop-2-enoyloxyundecoxy group attached to a benzoate core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

  • Formation of the Hexoxycyclohexanecarbonyl Intermediate: : This step involves the reaction of cyclohexanone with hexanol under acidic conditions to form hexoxycyclohexanone. The intermediate is then reacted with a suitable carboxylic acid derivative to introduce the carbonyl group.

  • Preparation of the Prop-2-enoyloxyundecoxy Intermediate: : This involves the esterification of undec-10-enoic acid with propen-2-ol in the presence of a strong acid catalyst to form the prop-2-enoyloxyundecanoate ester.

  • Coupling Reaction: : The final step involves the coupling of the two intermediates through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate, to form the desired benzoate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester or ether groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features allow it to mimic natural substrates, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring specific chemical resistance and stability.

Mechanism of Action

The mechanism of action of [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, leading to changes in their activity and function. These interactions can modulate biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-methoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate
  • [4-(4-ethoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate
  • [4-(4-butoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate

Uniqueness

The uniqueness of [4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

IUPAC Name

[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate

InChI

InChI=1S/C40H56O8/c1-3-5-6-14-29-44-34-21-17-32(18-22-34)39(42)47-36-25-27-37(28-26-36)48-40(43)33-19-23-35(24-20-33)45-30-15-12-10-8-7-9-11-13-16-31-46-38(41)4-2/h4,19-20,23-28,32,34H,2-3,5-18,21-22,29-31H2,1H3

InChI Key

ZVYAZNNHKHMFQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

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